Semicarbazides
Semicarbazides are a class of heterocyclic organic compounds characterized by the presence of a nitrogen-containing ring structure, specifically an imino group (-NH-C=O) bonded to a nitrogen atom. They exhibit diverse chemical properties and functional groups that allow for their application in various fields such as pharmaceuticals, agrochemicals, and materials science.
In pharmaceutical research, semicarbazides have shown potential as intermediates or structural analogues due to their ability to form stable Schiff bases with aldehydes and ketones. These derivatives can act as chelating agents for metal ions, making them useful in the development of drugs targeting specific metal-dependent processes within the human body.
In agrochemical applications, semicarbazides are often used as fungicides, where their broad-spectrum activity against fungal pathogens is attributed to their ability to inhibit key enzymes involved in fungal metabolism. Additionally, some semicarbazide derivatives possess insecticidal properties due to their interaction with insect nervous systems.
Overall, the versatility of semicarbazides lies in their structural adaptability and reactivity, which allows for the synthesis of a wide array of compounds with distinct biological activities.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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Acetaldehyde Semicarbazone | 591-86-6 | C3H7N3O |
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| 62379-76-4 | C4H7N3OCl2 |
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1-{(adamantan-1-yl)carbamoylamino}-3-ethylurea | 438481-17-5 | C14H24N4O2 |
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Semicarbazide hydrochloride | 563-41-7 | CH6ClN3O |
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3-amino-1-(2-aminoethyl)urea | 27327-74-8 | C3H10N4O |
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N,N,N'',N''-tetramethylhydrazine-1,2-dicarboxamide | 17696-89-8 | C6H14N4O2 |
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3-amino-1-ethyl-3-methylurea | 75614-04-9 | C4H11N3O |
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1-amino-3,3-diethyl-1-propylurea | 2172134-32-4 | C8H19N3O |
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1-amino-1,3,3-triethylurea | 2172192-35-5 | C7H17N3O |
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Hydrazinecarboxamide, N-(3,3-dichloro-2-propen-1-yl)- | 1372795-42-0 | C4H7Cl2N3O |
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